REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([NH2:10])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[NH2:11].[C:12]([O:15][CH2:16][C:17](Cl)=[O:18])(=[O:14])[CH3:13]>N1C=CC=CC=1>[C:12]([O:15][CH2:16][C:17]([NH:11][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([NH:10][C:17](=[O:18])[CH2:16][O:15][C:12](=[O:14])[CH3:13])[C:2]=1[Cl:1])[C:6]#[N:7])=[O:18])(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C#N)C=C1N)N
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Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC(=O)Cl
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Name
|
|
Quantity
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150 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture is stirred at room temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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pyridine is distilled off under reduced pressure
|
Type
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ADDITION
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Details
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To the residue is added water
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Type
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CUSTOM
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Details
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the resulting solid substance is separated by filtration
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Type
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DISSOLUTION
|
Details
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dissolved in chloroform
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Type
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FILTRATION
|
Details
|
the insoluble substance is filtered off
|
Type
|
WASH
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Details
|
The filtrate is washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
with aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The resulting solid substance is recrystallized from ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(=O)NC=1C=C(C#N)C=C(C1Cl)NC(COC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |